molecular formula C15H21NO B5285004 [1-[(E)-3-phenylprop-2-enyl]piperidin-2-yl]methanol

[1-[(E)-3-phenylprop-2-enyl]piperidin-2-yl]methanol

Cat. No.: B5285004
M. Wt: 231.33 g/mol
InChI Key: PPKHVWPJPUOATP-RMKNXTFCSA-N
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Description

[1-[(E)-3-phenylprop-2-enyl]piperidin-2-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(E)-3-phenylprop-2-enyl]piperidin-2-yl]methanol typically involves the reaction of piperidine derivatives with appropriate aldehydes or ketones. One common method is the reductive amination of piperidine with cinnamaldehyde, followed by reduction of the resulting imine to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as iron complexes, can promote the formation and reduction of intermediates, leading to the final product. The process may also involve purification steps, such as crystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halides, esters.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine: The compound’s derivatives are explored for their therapeutic potential, including applications as analgesics, anti-inflammatory agents, and antipsychotics.

Industry: In the industrial sector, the compound is utilized in the production of fine chemicals and specialty materials. Its derivatives may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-[(E)-3-phenylprop-2-enyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.

    Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: A piperidine alkaloid with potential anticancer and anti-inflammatory activities.

    Matrine: A piperidine alkaloid with antiviral and anticancer properties.

    Berberine: An isoquinoline alkaloid with antimicrobial and antidiabetic effects.

Uniqueness: The uniqueness of [1-[(E)-3-phenylprop-2-enyl]piperidin-2-yl]methanol lies in its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

[1-[(E)-3-phenylprop-2-enyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-13-15-10-4-5-11-16(15)12-6-9-14-7-2-1-3-8-14/h1-3,6-9,15,17H,4-5,10-13H2/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKHVWPJPUOATP-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(C1)CO)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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